2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
2-N-(3-Chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted at position 2 with a 3-chloro-4-methylphenyl group and at position 6 with a (4-phenylpiperazin-1-yl)methyl moiety. Its synthesis likely follows established methods for triazine derivatives, involving sequential nucleophilic substitutions on cyanuric chloride or analogous precursors .
Properties
Molecular Formula |
C21H24ClN7 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24ClN7/c1-15-7-8-16(13-18(15)22)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
UKZJDOOPVCRGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions:
Attachment of the Piperazine Moiety: The phenylpiperazine group is usually introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile attacking an electrophilic carbon center on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring or the chloromethylphenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are frequently employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the triazine ring and the phenylpiperazine moiety contributes to its biological activity.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The phenylpiperazine moiety can enhance binding affinity and selectivity towards certain biological targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aryl Substituents
The aryl group at position 2 of the triazine core significantly influences biological activity and physicochemical properties. For example:
- 6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine () replaces the 3-chloro-4-methylphenyl group with a 4-methylphenyl (p-tolyl) group. The absence of chlorine may reduce electronegativity and alter binding affinity .
- 6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine () features a 2,4-dimethylphenyl group at position 2 and a 3-chlorophenyl-substituted piperazine.
Heterocyclic Side Chain Modifications
The nature of the heterocyclic group at position 6 is critical for target engagement:
- 6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine () substitutes the phenylpiperazine with a benzylpiperazine. The benzyl group may sterically hinder receptor interactions compared to the phenyl group in the target compound .
- 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () replaces piperazine with morpholine, a less basic heterocycle. This alteration could reduce solubility in acidic environments but improve metabolic stability .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Substituent Effects : Chlorine at the meta position (3-chloro) on the aryl group (as in the target compound) may enhance binding to hydrophobic pockets in enzymes or receptors compared to para-substituted analogs .
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher basicity and solubility than piperidine analogs, favoring interactions with charged biological targets .
- QSAR Insights : 3D-QSAR models () suggest electron-withdrawing groups (e.g., Cl, CF3) on the aryl ring improve antileukemic activity, aligning with the target compound’s 3-chloro substituent .
Biological Activity
The compound 2-N-(3-chloro-4-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a member of the triazine family known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.9 g/mol. The chemical structure features a triazine core substituted with both a chloro-methylphenyl group and a phenylpiperazine moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the piperazine unit is crucial as it enhances the binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds containing the triazine scaffold exhibit significant anticancer properties. For instance, derivatives of 1,3,5-triazines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazine derivatives induced apoptosis in human colon cancer cells (DLD-1 and HT-29) through the inhibition of key signaling pathways related to cell proliferation and survival .
The compound's structural modifications, particularly the presence of the piperazine group, are believed to enhance its interaction with cellular targets involved in tumor growth regulation. In vitro studies reported IC50 values in the low micromolar range for related triazine derivatives, indicating potent anticancer activity .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of PI3K Pathway : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinases (PI3K), a critical pathway in cancer cell survival and proliferation .
- Induction of Apoptosis : The compound may trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : Triazine derivatives can cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
Pharmacological Studies
Pharmacological evaluations have highlighted the potential of this compound as a therapeutic agent. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | DLD-1 | 5.67 | Apoptosis via PI3K inhibition |
| Study B | HT-29 | 8.16 | G2/M arrest and caspase activation |
These findings suggest that structural modifications can lead to enhanced biological activity and selectivity.
Case Studies
Several case studies have documented the efficacy of triazine derivatives in preclinical models:
- Colon Cancer Model : A derivative similar to the compound under discussion was tested in vivo against xenograft models of colon cancer, showing significant tumor reduction compared to controls .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects in enhancing anticancer efficacy while reducing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
